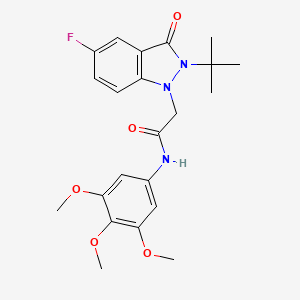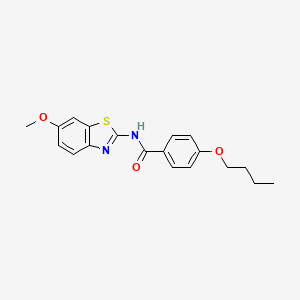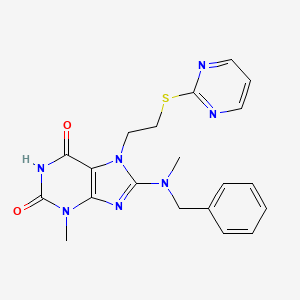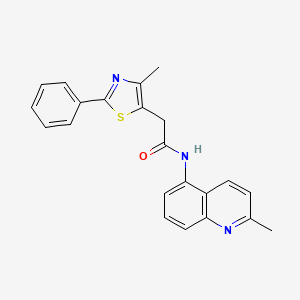
2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide, commonly known as MPTQ, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. MPTQ belongs to the class of thiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPTQ is not fully understood. However, it has been reported to act on various targets such as DNA, enzymes, and receptors. MPTQ has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylases, which play a role in gene expression. MPTQ has been shown to bind to the adenosine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
MPTQ has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPTQ has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune responses. In addition, MPTQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MPTQ has been reported to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPTQ has several advantages for lab experiments. It can be easily synthesized using different methods, and its yield can be improved by optimizing the reaction conditions. MPTQ has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, MPTQ has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to explore its therapeutic potential. In addition, MPTQ has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research on MPTQ. First, further studies are needed to explore its mechanism of action and identify its molecular targets. Second, preclinical studies should be conducted to evaluate its safety and efficacy in animal models. Third, clinical trials should be conducted to evaluate its safety and efficacy in humans. Fourth, MPTQ can be modified to improve its pharmacological properties such as solubility, bioavailability, and selectivity. Fifth, MPTQ can be tested in combination with other drugs to enhance its therapeutic potential. Overall, further research is needed to explore the therapeutic potential of MPTQ and its derivatives.
Méthodes De Synthèse
MPTQ can be synthesized using different methods, including the reaction of 2-aminothiazole and 2-methyl-5-nitroquinoline followed by reduction and acetylation. Another method involves the reaction of 2-aminothiazole with 2-methyl-5-chloroquinoline followed by acetylation. The yield of MPTQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
MPTQ has been the subject of scientific research for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. MPTQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MPTQ has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
Propriétés
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-11-12-17-18(23-14)9-6-10-19(17)25-21(26)13-20-15(2)24-22(27-20)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDTOZSALIOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=C(N=C(S3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

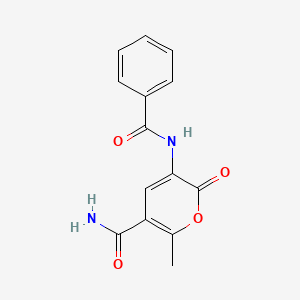
![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)
![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)
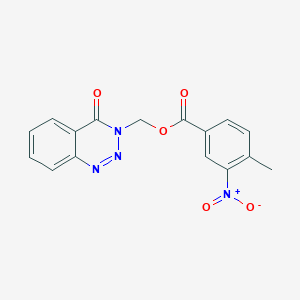
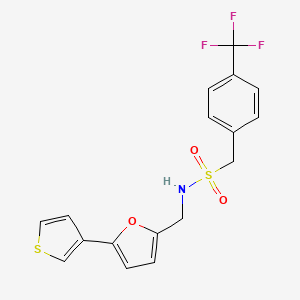
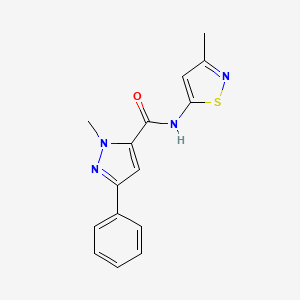
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)
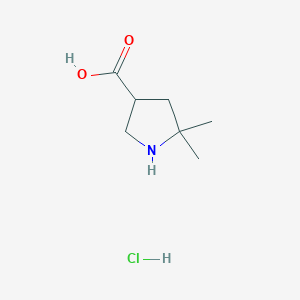
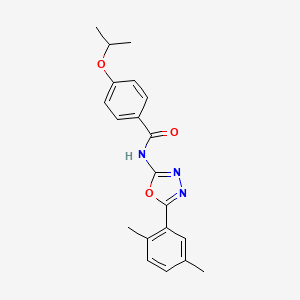
![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)
